Product packaging for Benzenemethanamine, N-(2-bromoethyl)-(Cat. No.:CAS No. 65894-26-0)

Benzenemethanamine, N-(2-bromoethyl)-

Cat. No.: B1281269
CAS No.: 65894-26-0
M. Wt: 214.1 g/mol
InChI Key: JQCIWDPPLPGGMG-UHFFFAOYSA-N
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Description

Contextualization within Benzylamines and Halogenated Organic Compounds

Benzenemethanamine, N-(2-bromoethyl)- is structurally classified as a secondary amine and a benzylamine (B48309). Benzylamines are a class of organic compounds where a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) is bonded to a nitrogen atom. These compounds are prevalent in numerous biologically active molecules and serve as important precursors in medicinal chemistry. ontosight.ai

Furthermore, the presence of a bromine atom categorizes it as a halogenated organic compound. The carbon-bromine bond is a key functional group that imparts specific reactivity to the molecule. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, which is a cornerstone of its synthetic utility. The combination of the benzylamine core and the reactive bromoethyl chain defines the compound's chemical personality and its role in organic synthesis.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of Benzenemethanamine, N-(2-bromoethyl)- lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic bromoethyl group, allows for a diverse range of chemical transformations.

One of the key applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. The intramolecular cyclization of N-(2-bromoethyl)amine derivatives is a common strategy for the preparation of saturated five- and six-membered rings, such as piperazines and morpholines, which are prevalent scaffolds in many pharmaceutical agents. For instance, the cyclization of 2-(N-B-bromoethyl)amino-5-substituted benzophenones into 1,4-benzodiazepines highlights the utility of the bromoethylamino moiety in constructing complex heterocyclic systems. ontosight.ai

Moreover, the secondary amine can be further functionalized through reactions such as acylation, alkylation, and arylation, while the bromoethyl group can participate in nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This dual reactivity allows for the stepwise construction of complex molecules with diverse functionalities. The synthesis of substituted benzylamine derivatives is a critical aspect of drug discovery, with applications in developing treatments for a range of conditions. nih.gov

Historical Development and Emerging Research Trajectories

The development of synthetic routes to benzylamine derivatives has a long history in organic chemistry, driven by their importance in the pharmaceutical and chemical industries. wikipedia.org Early methods for the synthesis of N-substituted benzylamines often involved the direct alkylation of benzylamine. epa.gov While effective, these methods can sometimes lead to mixtures of mono- and di-alkylated products. More contemporary approaches focus on reductive amination of benzaldehyde (B42025) and its derivatives, offering better control over the degree of substitution. google.com

The synthesis of halogenated organic compounds has also evolved, with a deeper understanding of reaction mechanisms and the development of more selective halogenating agents. The preparation of compounds like Benzenemethanamine, N-(2-bromoethyl)- can be envisioned through the reaction of benzylamine with 1,2-dibromoethane (B42909) or through the reduction of an appropriate amide precursor.

Emerging research trajectories for compounds like Benzenemethanamine, N-(2-bromoethyl)- are closely tied to advancements in medicinal chemistry and materials science. There is a growing interest in the development of novel bioactive molecules, and versatile intermediates are crucial for these endeavors. Research into benzylamine compounds has explored their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Furthermore, the field of enzymatic halogenation is providing new, environmentally friendly methods for the synthesis of halogenated compounds, which could offer alternative routes to this and related molecules in the future. nih.gov The continued exploration of the reactivity of halogenated benzylamines is expected to uncover new synthetic methodologies and lead to the discovery of novel compounds with valuable properties. The use of advanced catalytic systems, including palladium-catalyzed reactions, is also expanding the scope of functionalization for benzylamine derivatives, enabling selective C-H halogenation and other transformations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN B1281269 Benzenemethanamine, N-(2-bromoethyl)- CAS No. 65894-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCIWDPPLPGGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495084
Record name N-Benzyl-2-bromoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65894-26-0
Record name N-Benzyl-2-bromoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzenemethanamine, N 2 Bromoethyl

Bromination Strategies for Target Compound Formation

Bromination strategies represent a direct approach to introduce the bromoethyl functionality. These methods typically involve the reaction of a suitable precursor with a brominating agent.

Hydrobromic Acid-Mediated Bromination of N-Benzylethanamine

The reaction of N-benzylethanamine with hydrobromic acid (HBr) offers a direct route to Benzenemethanamine, N-(2-bromoethyl)-. This reaction is analogous to the synthesis of 2-bromoethylamine (B90993) hydrobromide from ethanolamine (B43304). In a typical procedure, ethanolamine is treated with a significant excess of hydrobromic acid. The mixture is heated to distill off a portion of the acid, and upon cooling and addition of a solvent like acetone, the hydrobromide salt of the product crystallizes. chemicalbook.comorgsyn.org A similar approach with N-benzylethanolamine would be expected to yield the target compound.

The reaction proceeds via protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in a substitution reaction.

Table 1: Representative Conditions for Hydrobromic Acid-Mediated Bromination

ReactantReagentSolventTemperatureReaction TimeYield
EthanolamineHydrobromic AcidNone (initially)Heating, then cooling~20 hours (distillation)~70-99% chemicalbook.com
N-BenzylethanolamineHydrobromic AcidNot specifiedNot specifiedNot specifiedNot specified

Molecular Bromine-Based Bromination Approaches

Molecular bromine (Br₂) can also be employed as a brominating agent. While direct bromination of an amine like N-benzylethanamine with Br₂ can be complex due to potential side reactions on the aromatic ring and the amine itself, specific conditions can favor the desired reaction. Benzylic bromination, the bromination at the carbon adjacent to an aromatic ring, typically proceeds via a free radical mechanism, often initiated by light or a radical initiator. chemistrysteps.com However, for the synthesis of Benzenemethanamine, N-(2-bromoethyl)-, the target is the ethyl group, not the benzylic position. Therefore, this approach is less common for this specific transformation.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide versatile routes to Benzenemethanamine, N-(2-bromoethyl)- by forming the carbon-bromine bond through the displacement of a leaving group.

Conversion of N-Benzyl-2-hydroxyethylamine Precursors via Halogenation Reagents

A common and effective method involves the conversion of the hydroxyl group of N-benzyl-2-hydroxyethylamine (also known as N-benzylethanolamine) into a bromide. This transformation can be achieved using various halogenating agents, such as phosphorus tribromide (PBr₃). byjus.comquora.comchemistrysteps.com

A detailed synthetic procedure for a related compound, N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, starting from 2,2'-(benzylimino)diethanol, illustrates this approach. In this synthesis, the diol is treated with phosphorus tribromide in toluene (B28343) at 0°C, followed by refluxing for 6 hours. After workup and purification, the desired dibromo compound was obtained in a 54.6% yield. chemicalbook.com A similar reaction with N-benzyl-2-hydroxyethylamine would be expected to produce Benzenemethanamine, N-(2-bromoethyl)-. The mechanism involves the reaction of the alcohol with PBr₃ to form a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction. chemistrysteps.commasterorganicchemistry.com

Table 2: Synthesis of a Dibromo Analog via Halogenation

Starting MaterialReagentSolventTemperatureReaction TimeYield
2,2'-(Benzylimino)diethanolPhosphorus TribromideToluene0°C to reflux6 hours54.6% chemicalbook.com

Utilization of Dihaloethanes in Alkylation Reactions

The alkylation of benzylamine (B48309) with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), is another viable synthetic route. This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the dihaloethane, displacing a bromide ion. To favor mono-alkylation and avoid the formation of N,N'-dibenzyl-1,2-ethanediamine, a large excess of the dihaloethane is typically used. researchgate.net

This method is a variation of the Gabriel synthesis, where a protected amine equivalent is used to achieve monoalkylation. pearson.commasterorganicchemistry.comlibretexts.orgresearchgate.netvaia.com By controlling the stoichiometry and reaction conditions, the formation of the desired N-(2-bromoethyl)benzylamine can be optimized. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Table 3: General Conditions for Alkylation of Amines with 1,2-Dibromoethane

AmineAlkylating AgentBaseSolventTemperature
Primary Amine1,2-Dibromoethane (excess)e.g., K₂CO₃e.g., Acetonitrile (B52724)Varies

Reductive Amination Routes from Brominated Aldehyde Precursors

Reductive amination offers an alternative pathway that involves the formation of an imine from a brominated aldehyde precursor and benzylamine, followed by in-situ reduction to the target amine. researchgate.netias.ac.inhw.ac.ukkoreascience.kr A suitable precursor for this reaction is bromoacetaldehyde (B98955) or its acetal (B89532) equivalent, such as bromoacetaldehyde diethyl acetal.

The reaction of benzylamine with bromoacetaldehyde diethyl acetal would first involve the formation of an imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) to yield Benzenemethanamine, N-(2-bromoethyl)-. The use of the acetal protects the aldehyde functionality and can be hydrolyzed in situ or in a separate step to generate the aldehyde for the reaction. This method provides a controlled way to form the desired secondary amine. google.com

Table 4: Key Steps in Reductive Amination Route

StepReactantsReagents/ConditionsProduct
1Benzylamine, Bromoacetaldehyde (or acetal)Imine formationN-benzyl-2-bromoethan-1-imine
2N-benzyl-2-bromoethan-1-imineReducing agent (e.g., NaBH₄)Benzenemethanamine, N-(2-bromoethyl)-

Optimization and Process Development in N-(2-Bromoethyl)benzenemethanamine Synthesis

The efficient synthesis of N-(2-bromoethyl)benzenemethanamine typically involves the reaction of benzylamine with a 2-bromoethylating agent or the bromination of N-benzylethanolamine. Process development focuses on refining reaction conditions to maximize yield and minimize impurities. Key areas of optimization include the molar ratios of reactants, the selection of solvent systems, and the application of catalysts.

Impact of Reagent Molar Ratios on Reaction Efficiency

The stoichiometry of the reactants is a critical factor in the synthesis of N-(2-bromoethyl)benzenemethanamine. A common route involves the alkylation of benzylamine with an agent like 1,2-dibromoethane. In this reaction, the molar ratio of benzylamine to the bromo-reagent significantly influences the product distribution.

An excess of benzylamine can favor mono-alkylation, reducing the formation of the di-alkylation byproduct, N,N-bis(2-bromoethyl)benzenemethanamine. Conversely, using an excess of the di-bromo reagent can lead to a higher proportion of the undesired di-substituted product and may also leave unreacted starting material, complicating purification.

In an alternative synthesis starting from N-benzylethanolamine, the molar ratio of the alcohol to the brominating agent (e.g., phosphorus tribromide or thionyl bromide) is crucial. A stoichiometric excess of the brominating agent is often required to ensure complete conversion of the alcohol to the desired bromide. However, an overly large excess can lead to side reactions and purification challenges. Optimization studies aim to identify the ideal ratio that maximizes the yield of the target compound while keeping side products to a minimum.

Table 1: Effect of Benzylamine to 1,2-Dibromoethane Molar Ratio on Product Yield

Molar Ratio (Benzylamine : 1,2-Dibromoethane) Yield of Benzenemethanamine, N-(2-bromoethyl)- (%) Yield of Di-alkylation Byproduct (%)
1:1 45 30
2:1 65 15
3:1 75 5

Note: Data are representative examples derived from general principles of amine alkylation.

Role of Solvent Systems in Reaction Yield and Selectivity

The choice of solvent plays a pivotal role in the outcome of the synthesis. The solvent must be inert to the reaction conditions and capable of dissolving the reactants to facilitate their interaction. The polarity of the solvent can influence the reaction rate and selectivity.

For the N-alkylation of benzylamine, polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often effective as they can solvate the transition state of the SN2 reaction, thereby increasing the reaction rate. Non-polar solvents like toluene or hexane (B92381) may result in slower reaction times but can sometimes offer better selectivity by suppressing side reactions. In syntheses involving the bromination of N-benzylethanolamine, chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) are frequently used as they are inert to many brominating agents and provide good solubility for the reactants.

The selection of the solvent system is also critical for the work-up procedure. A solvent that allows for easy separation of the product from byproducts and unreacted starting materials is highly desirable.

Table 2: Influence of Solvent on the Yield of N-(2-Bromoethyl)benzenemethanamine

Solvent Dielectric Constant Reaction Time (hours) Yield (%)
Toluene 2.4 12 68
Acetonitrile 37.5 6 82
Dichloromethane 9.1 8 75

Note: This table presents illustrative data based on typical outcomes in related nucleophilic substitution reactions.

Catalytic Approaches and Their Influence on Synthetic Outcomes

Catalysis can significantly enhance the efficiency of the synthesis of N-(2-bromoethyl)benzenemethanamine. In the alkylation of benzylamine, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed, particularly in biphasic reaction systems. The PTC facilitates the transfer of the amine reactant into the organic phase where the alkylating agent resides, thereby accelerating the reaction.

In some synthetic routes, a base is required to neutralize the hydrogen bromide formed during the reaction. The choice of base, which can be considered a stoichiometric catalyst, is important. Inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are commonly used. The strength and solubility of the base can affect the reaction rate and the formation of byproducts.

For bromination reactions, while not always catalytic in the traditional sense, the use of radical initiators like azobisisobutyronitrile (AIBN) can be necessary when employing reagents such as N-bromosuccinimide (NBS) for benzylic bromination, although this is more relevant for the synthesis of precursors rather than the direct synthesis of the title compound. For the conversion of N-benzylethanolamine, the reaction with agents like PBr₃ does not typically require a catalyst.

Table 3: Comparison of Catalytic/Base Systems on Reaction Efficiency

System Catalyst/Base Reaction Time (hours) Yield (%)
No Catalyst None 24 55
Phase-Transfer Tetrabutylammonium bromide 8 85
Inorganic Base Potassium Carbonate 10 78

Note: The data provided are representative and intended to illustrate the potential impact of different catalytic systems.

Comprehensive Analysis of Chemical Transformations of Benzenemethanamine, N 2 Bromoethyl

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the compound an excellent substrate for nucleophilic substitution reactions.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols)

The electrophilic carbon of the bromoethyl group readily reacts with a wide range of nucleophiles. Strong nucleophiles, such as amines and thiols, can displace the bromide ion to form new carbon-nitrogen or carbon-sulfur bonds, respectively.

Reaction with Amines: Primary or secondary amines can act as nucleophiles, attacking the electrophilic carbon to yield diamine derivatives. For example, reaction with a generic secondary amine (R₂NH) would produce a tertiary amine. These reactions are fundamental in building more complex molecular scaffolds. researchgate.net

Reaction with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for substitution reactions with alkyl halides. bham.ac.uk The reaction of Benzenemethanamine, N-(2-bromoethyl)- with a thiol would result in the formation of a thioether. This type of reaction is efficient and widely used in organic synthesis and bioconjugation. bham.ac.ukmdpi.com

The table below illustrates the expected products from the reaction of Benzenemethanamine, N-(2-bromoethyl)- with representative nucleophiles.

NucleophileNucleophile StructureProduct NameProduct Structure
Dimethylamine(CH₃)₂NHN-benzyl-N',N'-dimethylethane-1,2-diamineC₆H₅CH₂N(CH₃)₂CH₂CH₂NHCH₂C₆H₅
EthanethiolCH₃CH₂SHN-benzyl-N-(2-(ethylthio)ethyl)amineC₆H₅CH₂NHCH₂CH₂SCH₂CH₃

Mechanistic Considerations of SN1 and SN2 Processes

Nucleophilic substitution reactions at a saturated carbon atom primarily proceed through two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.comchemicalnote.com

The structure of the substrate is a critical factor in determining the operative mechanism. libretexts.org Benzenemethanamine, N-(2-bromoethyl)- is a primary alkyl halide, as the bromine is attached to a carbon atom that is bonded to only one other carbon atom.

SN2 Mechanism: This mechanism is characteristic of primary and methyl halides. chemicalnote.com It involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. masterorganicchemistry.comyoutube.com This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given the low steric hindrance around the primary carbon and the instability of a primary carbocation, the SN2 pathway is strongly favored for Benzenemethanamine, N-(2-bromoethyl)-.

SN1 Mechanism: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.comchemicalnote.com The rate-determining step is the formation of this carbocation, and the reaction rate is dependent only on the substrate concentration. SN1 reactions are favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. masterorganicchemistry.comlibretexts.org A primary carbocation, which would be formed from Benzenemethanamine, N-(2-bromoethyl)-, is highly unstable, making the SN1 pathway energetically unfavorable.

The following table summarizes the key differences between the SN1 and SN2 mechanisms in the context of this molecule.

FeatureSN2 Mechanism (Favored)SN1 Mechanism (Disfavored)
Substrate Primary alkyl halideTertiary alkyl halide
Kinetics Second-order rate law: Rate = k[Substrate][Nucleophile] youtube.comFirst-order rate law: Rate = k[Substrate]
Mechanism Single, concerted step masterorganicchemistry.comTwo-step process with carbocation intermediate chemicalnote.com
Stereochemistry Inversion of configurationRacemization
Nucleophile Favored by strong, concentrated nucleophiles libretexts.orgFavored by weak nucleophiles (often the solvent) libretexts.org

Reduction Chemistry of the Bromoethyl Group

The carbon-bromine bond can be cleaved through reductive processes, effectively replacing the bromine atom with a hydrogen atom.

Formation of N-Benzylethan-1-amine Derivatives

The reduction of the bromoethyl group in Benzenemethanamine, N-(2-bromoethyl)- leads to the formation of N-benzyl-N-ethylamine. This transformation is a dehalogenation reaction. It can be accomplished using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. In catalytic hydrogenation, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

ReactantReagentsProduct
Benzenemethanamine, N-(2-bromoethyl)-1. LiAlH₄2. H₂ON-benzyl-N-ethylamine
Benzenemethanamine, N-(2-bromoethyl)-H₂, Pd/CN-benzyl-N-ethylamine

Oxidative Transformations

The benzyl (B1604629) group within the molecule is susceptible to oxidation, particularly at the benzylic carbon (the CH₂ group attached to the benzene (B151609) ring). This position can be oxidized to form aldehyde and carboxylic acid functionalities.

Pathways Leading to Aldehyde and Carboxylic Acid Analogues

Selective oxidation of the benzylic C-H bonds can yield N-(2-bromoethyl)benzamide or, with further oxidation, other related carboxylic acid derivatives. The oxidation of a benzylic methylene (B1212753) group to a carbonyl is a common transformation in organic synthesis. researchgate.net

Formation of Aldehyde Analogues: The partial oxidation of the benzyl group would lead to an aldehyde. However, aldehydes derived from benzylic oxidation are often susceptible to further oxidation to the more stable carboxylic acid. beilstein-journals.org Isolating the aldehyde can be challenging but is possible with controlled oxidizing agents.

Formation of Carboxylic Acid Analogues: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will typically oxidize the benzylic position directly to a carboxylic acid. This would transform the benzylamine (B48309) moiety into a benzamide (B126) linkage after oxidation. The reaction of an aldehyde with molecular oxygen or hydrogen peroxide can also yield a carboxylic acid. google.comresearchgate.net

Starting MaterialOxidizing AgentMajor Product
Benzenemethanamine, N-(2-bromoethyl)-Mild Oxidant (e.g., MnO₂)N-(2-bromoethyl)benzaldehyde (as an imine intermediate before hydrolysis)
Benzenemethanamine, N-(2-bromoethyl)-Strong Oxidant (e.g., KMnO₄)N-(2-bromoethyl)benzamide

Elimination Reactions and Formation of Unsaturated Derivatives

Benzenemethanamine, N-(2-bromoethyl)- possesses a β-hydrogen, making it susceptible to elimination reactions to form unsaturated derivatives, most notably N-vinylbenzylamine. The mechanism of this transformation is largely dictated by the reaction conditions, particularly the nature of the base employed.

The most probable pathway for this reaction is the bimolecular elimination (E2) mechanism. allen.inmgscience.ac.inyoutube.com This mechanism is favored by the use of a strong, sterically hindered base, which abstracts a proton from the carbon adjacent to the bromine-bearing carbon in a concerted step with the departure of the bromide leaving group. allen.inyoutube.com

Alternatively, under conditions that favor carbocation formation, such as in a polar protic solvent with a weak base, a unimolecular elimination (E1) mechanism could be operative. allen.incutm.ac.in This would involve the initial departure of the bromide ion to form a primary carbocation, which is generally unstable and may be prone to rearrangement, followed by deprotonation by the base to yield the alkene. allen.incutm.ac.in A third possibility, the E1cB (Elimination Unimolecular Conjugate Base) mechanism, could occur if the β-hydrogen is sufficiently acidic and a strong base is used to form a carbanion intermediate prior to the expulsion of the leaving group. allen.in

MechanismKey FeaturesReaction Conditions
E2 (Bimolecular Elimination)Single concerted step, rate is dependent on both substrate and base concentration. allen.inmgscience.ac.inyoutube.comStrong, sterically hindered base. masterorganicchemistry.com
E1 (Unimolecular Elimination)Two-step process involving a carbocation intermediate, rate is dependent only on substrate concentration. allen.incutm.ac.inWeak base in a polar protic solvent. cutm.ac.in
E1cB (Elimination Unimolecular Conjugate Base)Two-step process involving a carbanion intermediate. allen.inStrong base and an acidic β-hydrogen. mgscience.ac.in

Organometallic Reactions for Carbon-Carbon Bond Formation

The presence of a bromoethyl group in Benzenemethanamine, N-(2-bromoethyl)- allows for its participation in various organometallic reactions, which are pivotal for the formation of new carbon-carbon bonds.

The reaction of Benzenemethanamine, N-(2-bromoethyl)- with magnesium metal in an anhydrous ether solvent can generate the corresponding Grignard reagent, N-benzyl-N-(2-magnesiobromoethyl)ethanamine. wvu.eduumkc.edu The formation of this organometallic compound effectively inverts the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic to a strongly nucleophilic center. tamu.edu

This newly formed Grignard reagent can then be reacted with a wide array of electrophiles. For instance, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively, upon acidic workup. wvu.eduumkc.edu The versatility of Grignard reagents makes them a powerful tool in synthetic organic chemistry for constructing more complex molecular architectures from simpler precursors. wvu.edu However, the amine proton in the starting material is acidic and would be expected to quench one equivalent of the Grignard reagent as it forms. Therefore, protection of the amine or the use of excess Grignard-forming reagents would be necessary for successful subsequent reactions.

Benzenemethanamine, N-(2-bromoethyl)- can also serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of C(sp²)-C(sp³) and other types of carbon-carbon bonds. Some of the key coupling reactions applicable to this compound are summarized below.

Kumada Coupling: This reaction involves the coupling of the bromoethyl group with a Grignard reagent in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromoethyl moiety, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org

Stille Coupling: This coupling reaction utilizes an organotin compound as the coupling partner with the bromoethyl group, catalyzed by palladium. wikipedia.orgopenochem.orgorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoethyl group and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com

Heck Reaction: The bromoethyl group can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org

Coupling ReactionOrganometallic ReagentCatalyst SystemBond Formed
KumadaGrignard Reagent (R-MgX) wikipedia.orgorganic-chemistry.orgPalladium or Nickel wikipedia.orgC(sp³)-C(sp/sp²/sp³)
NegishiOrganozinc (R-ZnX) wikipedia.orgorganic-chemistry.orgPalladium or Nickel wikipedia.orgC(sp³)-C(sp/sp²/sp³)
StilleOrganotin (R-SnR'₃) wikipedia.orgopenochem.orgorganic-chemistry.orgPalladium wikipedia.orgC(sp³)-C(sp/sp²/sp³)
SonogashiraTerminal Alkyne organic-chemistry.orgwikipedia.orgyoutube.comPalladium and Copper(I) wikipedia.orgC(sp³)-C(sp)
HeckAlkene wikipedia.orgorganic-chemistry.orglibretexts.orgPalladium wikipedia.orgC(sp³)-C(sp²)

Intramolecular Cyclization Reactions for Heterocyclic Ring Systems

The structure of Benzenemethanamine, N-(2-bromoethyl)-, with a nucleophilic amine and an electrophilic bromoethyl group, is well-suited for intramolecular cyclization to form heterocyclic ring systems. The most prominent example is the formation of N-benzylaziridine. This reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom of the amine attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a three-membered aziridine (B145994) ring. This type of cyclization is a common and efficient method for the synthesis of small nitrogen-containing heterocycles.

Further Alkylation Reactions of the Amine Nitrogen

The secondary amine nitrogen in Benzenemethanamine, N-(2-bromoethyl)- is nucleophilic and can readily undergo further alkylation reactions with alkyl halides to form tertiary amines. researchgate.netamazonaws.com For instance, reaction with an alkyl bromide (R-Br) in the presence of a base would yield the corresponding tertiary amine, N-benzyl-N-(2-bromoethyl)-N-alkylamine. researchgate.netamazonaws.com The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of substituents on the nitrogen atom, leading to a diverse range of tertiary amine derivatives. A related compound, N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, has been synthesized from 2,2'-(benzylimino)diethanol, demonstrating the accessibility of such tertiary amines. chemicalbook.com

Deconstructive Functionalizations Involving Carbon-Nitrogen Cleavage

The benzyl group in Benzenemethanamine, N-(2-bromoethyl)- can be cleaved through various deconstructive functionalization methods. This C-N bond cleavage is a significant transformation in organic synthesis, often employed as a deprotection strategy or to generate new functional groups. nih.govorganic-chemistry.org

Oxidative cleavage of the C-N bond in N-alkylbenzylamines can be achieved using various oxidizing agents, leading to the formation of different products depending on the reaction conditions. researchgate.net For example, electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond without the need for metal catalysts or external oxidants. mdpi.com Photochemical methods, utilizing visible light, also offer a mild approach for the mesolytic cleavage of C-N bonds in benzyl-derived amines. researchgate.net These deconstructive processes provide a pathway to modify the amine core of the molecule, offering access to a different set of derivatives.

Advanced Applications of Benzenemethanamine, N 2 Bromoethyl in Contemporary Research

Building Block in Complex Molecule Synthesis

Benzenemethanamine, N-(2-bromoethyl)-, with its reactive bromoethyl group and the benzylamine (B48309) moiety, is structurally suited to be a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the secondary amine can undergo various transformations. This combination allows for the construction of more complex molecular architectures.

Precursor in Pharmaceutical Intermediate Development

In principle, Benzenemethanamine, N-(2-bromoethyl)- could serve as a precursor for various pharmaceutical intermediates, particularly in the synthesis of nitrogen-containing heterocyclic compounds like piperazines and morpholines, which are common scaffolds in drug molecules. mdpi.comuobaghdad.edu.iqresearchgate.net The N-benzyl group can be used as a protecting group, which can be removed at a later synthetic stage. orgsyn.org However, specific examples of its direct application in the development of pharmaceutical intermediates are not readily found in current research literature. While related benzylamine compounds are noted as being of interest for their potential biological activities and as intermediates in synthesizing molecules with therapeutic properties, these studies focus on more complex derivatives. ontosight.aiontosight.ai

Constituent in Agrochemical Synthesis

Similar to its potential role in pharmaceuticals, Benzenemethanamine, N-(2-bromoethyl)- could theoretically be used in the synthesis of agrochemicals. Many bioactive molecules used in agriculture contain nitrogen heterocycles, which could be formed using this compound as a starting material. Despite this potential, specific instances of its use in the synthesis of agrochemicals are not detailed in the available literature.

Intermediate in Specialty Chemical Production

The dual functionality of Benzenemethanamine, N-(2-bromoethyl)- makes it a candidate as an intermediate in the production of specialty chemicals, such as dyes, pigments, or polymers. The benzylamine portion could be incorporated to enhance certain properties, while the reactive handle allows for further chemical modification. However, documented industrial or research applications in this area are scarce.

Utility in Biochemical Research as a Molecular Probe

Molecular probes are essential tools in biochemical research for understanding biological processes. These are typically small molecules that can interact with a specific biological target. While the structure of Benzenemethanamine, N-(2-bromoethyl)- suggests it could be modified to act as a reactive probe, there is no specific evidence of its use in this capacity.

Investigations into Enzyme Mechanisms

The reactive bromoethyl group in Benzenemethanamine, N-(2-bromoethyl)- makes it a potential candidate for use as an alkylating agent to probe the active sites of enzymes. ontosight.ai Such compounds can form covalent bonds with nucleophilic residues in an enzyme's active site, which can help in identifying these residues and elucidating the enzyme's mechanism. nih.gov Despite this theoretical potential, there are no specific published studies where Benzenemethanamine, N-(2-bromoethyl)- has been used for investigating enzyme mechanisms.

Applications in Biochemical Assay Development

Biochemical assays are fundamental to drug discovery and diagnostics. bmglabtech.comnih.gov Reagents that can interact with and modulate the activity of biomolecules are often required. While the structure of Benzenemethanamine, N-(2-bromoethyl)- might be adaptable for such purposes, for instance, in competitive binding assays, there is no information available in the scientific literature detailing its application in the development of any specific biochemical assays.

Contributions to Material Science Research

The utility of benzenemethanamine derivatives in material science is an expanding field of study. ontosight.ai Although direct research on the polymerization of Benzenemethanamine, N-(2-bromoethyl)- is not extensively documented, its structural analogue, Benzenemethanamine, N,N-bis(2-bromoethyl)-, is recognized as a precursor for polymer monomers. lookchem.com This suggests a strong potential for N-(2-bromoethyl)-benzenemethanamine to serve a similar function. The presence of the reactive bromoethyl group is key to its utility in polymer chemistry.

This functional group allows the molecule to act as a monomer in various polymerization reactions. For instance, it can undergo nucleophilic substitution reactions, enabling its incorporation into polymer chains. This could lead to the development of novel polymers with tailored properties, influenced by the presence of the benzylamine moiety. Such polymers could find applications in advanced materials, including high-performance composites, specialized coatings, and adhesives. ontosight.ai

Furthermore, the bromoethyl group facilitates the grafting of this molecule onto existing polymer surfaces, a process known as surface functionalization. This modification can significantly alter the surface properties of materials, imparting characteristics such as improved hydrophilicity, enhanced biocompatibility, or specific reactivity for further chemical transformations. The ability to modify surfaces is critical in the development of materials for biomedical applications, such as drug delivery systems and biosensors. ontosight.ai

The potential applications of Benzenemethanamine, N-(2-bromoethyl)- as a building block in material science are summarized in the table below.

Potential ApplicationRole of Benzenemethanamine, N-(2-bromoethyl)-Resulting Material Properties
Polymer Synthesis Monomer in polymerization reactionsNovel polymers with tailored thermal and mechanical properties.
Surface Functionalization Grafting agent for modifying polymer surfacesAltered surface characteristics (e.g., hydrophilicity, reactivity).
Advanced Materials Component in high-performance composites and coatingsEnhanced durability and specific functionalities.
Biomedical Devices Precursor for biocompatible materialsImproved compatibility with biological systems for applications like biosensors.

Potential as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, the design and synthesis of new ligands are crucial for the development of metal complexes with unique properties and applications. Benzenemethanamine, N-(2-bromoethyl)- possesses structural features that make it a promising candidate as a ligand for coordinating with metal ions. The nitrogen atom of the amine group has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. researchgate.net

Acting as a monodentate ligand, it can bind to a metal ion through its nitrogen atom. However, its potential extends beyond simple monodentate coordination. The bromoethyl group can be chemically modified to introduce additional donor atoms, thereby transforming the molecule into a bidentate or even a polydentate ligand. For example, substitution of the bromine atom with other functional groups containing oxygen, sulfur, or additional nitrogen atoms could create a chelating ligand capable of forming more stable complexes with metal ions.

The formation of stable metal complexes is often enhanced by the chelate effect, where a polydentate ligand binds to a metal ion at multiple points. The resulting ring-like structure increases the thermodynamic stability of the complex. The versatility of the bromoethyl group in Benzenemethanamine, N-(2-bromoethyl)- allows for the strategic design of such multidentate ligands.

The coordination of such ligands with various transition metals could lead to the synthesis of novel coordination compounds. These complexes could exhibit interesting catalytic, magnetic, or optical properties, depending on the nature of the metal ion and the coordination environment provided by the ligand. The general class of benzenemethanamines has been explored for their ability to form stable complexes with various metal ions, and N-(2-bromoethyl)-benzenemethanamine provides a reactive handle for creating more sophisticated ligand architectures. ontosight.ai

The potential coordination modes and resulting complex types are outlined in the table below.

Ligand TypeCoordination ModePotential Metal IonsResulting Complex Characteristics
Monodentate Coordination via the nitrogen atom of the amine group.Transition metals (e.g., Cu(II), Ni(II), Co(II))Simple coordination complexes with potential catalytic activity.
Bidentate (after modification) Coordination via the nitrogen atom and a second donor atom introduced by modifying the bromoethyl group.Various d-block elementsStable chelate complexes with enhanced thermodynamic stability.
Polydentate (after modification) Coordination through multiple donor sites for forming intricate coordination spheres.Lanthanides and other metals requiring higher coordination numbers.Complexes with specific geometries and potential applications in materials science and catalysis.

Analytical and Spectroscopic Characterization Methodologies for Benzenemethanamine, N 2 Bromoethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzenemethanamine, N-(2-bromoethyl)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling chemists to piece together the compound's architecture.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For Benzenemethanamine, N-(2-bromoethyl)-, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the two methylene groups of the bromoethyl moiety.

The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. The benzylic protons (C₆H₅-CH₂ -N) are adjacent to both the aromatic ring and the nitrogen atom, resulting in a characteristic singlet or multiplet. The two methylene groups of the N-(2-bromoethyl) fragment (-N-CH₂ -CH₂ -Br) are expected to appear as two distinct triplets, assuming coupling between them. The protons closer to the electronegative bromine atom would resonate further downfield than those adjacent to the nitrogen. In chiral environments, the benzylic CH₂ protons can become diastereotopic and may appear as a pair of doublets. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenemethanamine, N-(2-bromoethyl)-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅ -) ~7.2 - 7.4 Multiplet
Benzylic (-CH₂ -N) ~3.8 Singlet
Methylene (-N-CH₂ -) ~2.9 - 3.1 Triplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

For Benzenemethanamine, N-(2-bromoethyl)-, the spectrum would show signals for the aromatic carbons, the benzylic carbon, and the two carbons of the bromoethyl group. The chemical shifts are influenced by the electronegativity of neighboring atoms (N and Br). docbrown.info The carbon atom bonded to the bromine atom is expected to have a lower chemical shift compared to the carbon bonded to the nitrogen atom due to the differing electronegativity and shielding effects. docbrown.infochemicalbook.com Studies on related benzylammonium salts have utilized ¹³C NMR to investigate rearrangement mechanisms. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenemethanamine, N-(2-bromoethyl)-

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (C ₆H₅-) ~127 - 140
Benzylic (-C H₂-N) ~54 - 58
Methylene (-N-C H₂-) ~50 - 54

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful for monitoring chemical reactions in real-time, providing kinetic data and mechanistic insights without the need for sample withdrawal. spectroscopyonline.comnih.gov For reactions involving Benzenemethanamine, N-(2-bromoethyl)-, methods like Fourier-Transform Infrared (FTIR) and NMR spectroscopy can be employed. nih.govrsc.org

By setting up a reaction within or connected to a spectrometer, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. nih.govrsc.org For instance, in a synthesis reaction, one could monitor the consumption of a starting material by observing the decrease in the intensity of a characteristic vibrational band (in FTIR) or a specific resonance (in NMR). nih.govnih.gov This continuous monitoring allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. spectroscopyonline.comnih.govrsc.org Microfluidic NMR setups have been developed to monitor such reactions with very small sample volumes, providing detailed kinetic profiles from the very early stages of the reaction. nih.govnih.govutwente.nl

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and thermally stable compounds. It is particularly useful for separating and identifying regioisomers of N-benzyl derivatives. bohrium.comojp.gov For the analysis of Benzenemethanamine, N-(2-bromoethyl)-, a midpolarity capillary column, such as one with a 50% phenyl and 50% dimethyl polysiloxane phase, can be used to achieve baseline separation from related isomers. bohrium.com

The GC oven temperature is typically programmed to start at a low temperature and gradually increase to elute compounds with different boiling points at different times. osti.gov Due to the polar nature of the amine group, derivatization might sometimes be employed to improve peak shape and thermal stability, although it is often possible to analyze these compounds directly. osti.gov The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for the compound, confirming its identity. For N-benzyl derivatives, characteristic fragments often include the iminium cation. ojp.gov

Table 3: Typical GC-MS Parameters for Analysis of N-Benzyl Derivatives

Parameter Condition
GC Column Agilent DB-5MS (or similar midpolarity column) osti.gov
Carrier Gas Helium osti.gov
Injector Temperature 250°C osti.gov
Oven Program Initial temp 40°C, ramp at 8°C/min to 300°C osti.gov
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis, purification, and purity assessment of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. helsinki.fi It is particularly valuable for monitoring the progress of reactions involving N-benzyl phenethylamine (B48288) derivatives. nih.govnih.gov

Reverse-phase HPLC is the most common mode used for these compounds. sielc.com A C8 or C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization for MS detection. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. nih.gov By injecting aliquots of a reaction mixture at different time points, HPLC can provide quantitative data on the consumption of reactants and the formation of products, complementing in situ monitoring techniques. nih.gov

Table 4: Typical HPLC Parameters for Analysis of N-Benzyl Derivatives

Parameter Condition
Column Hypersil Gold C8 (or similar reverse-phase column) nih.gov
Mobile Phase A Water with 10 mM ammonium acetate and 0.1% formic acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.5 - 1.0 mL/min
Detection UV-Vis or Mass Spectrometry (MS)

| Mode | Gradient Elution nih.gov |

Computational and Theoretical Investigations of Benzenemethanamine, N 2 Bromoethyl

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Benzenemethanamine, N-(2-bromoethyl)-, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (geometric structure) and to analyze its electronic characteristics.

Such a study would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, various properties can be calculated, such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical stability.

Table 1: Hypothetical DFT-Calculated Properties for Benzenemethanamine, N-(2-bromoethyl)- (Note: This data is illustrative of typical DFT outputs and not based on a published study of this specific molecule.)

PropertyPredicted Value
Total Energy (Hartree)-2345.6789
HOMO Energy (eV)-6.543
LUMO Energy (eV)-0.123
HOMO-LUMO Gap (eV)6.420
Dipole Moment (Debye)2.15

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that aim to predict the properties of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

The first step in any QSPR study is the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors. For Benzenemethanamine, N-(2-bromoethyl)-, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices would be calculated.

Once a set of descriptors is generated, a statistical method is used to build the QSPR model. Correlation weighting approaches are sophisticated techniques that can be used to select the most relevant descriptors and to assign them appropriate weights in the final predictive model. These methods aim to improve the model's accuracy and robustness by giving more importance to descriptors that have a stronger correlation with the property of interest. For example, a QSPR model could be developed to predict the boiling point or toxicity of Benzenemethanamine, N-(2-bromoethyl)- and related compounds.

Table 2: Illustrative Molecular Descriptors for QSPR Studies of Benzenemethanamine, N-(2-bromoethyl)- (Note: This data is for illustrative purposes.)

Descriptor TypeDescriptor ExampleCalculated Value
ConstitutionalMolecular Weight214.10
TopologicalWiener Index543
Quantum-ChemicalHOMO Energy-6.543 eV
PhysicochemicalLogP2.8

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For Benzenemethanamine, N-(2-bromoethyl)-, computational studies could investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amine group. By modeling the reaction pathways, researchers can predict the most likely products and understand the factors that control the reaction's outcome.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-bromoethyl)benzenemethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting benzenemethanamine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours yields the bromoethyl derivative. Catalyst selection (e.g., Au/NiO nanohybrids) may enhance efficiency, though stability issues require monitoring over repeated cycles .
  • Key Variables :

ParameterTypical RangeImpact on Yield
Temperature60–80°CHigher temps accelerate kinetics but risk side reactions
SolventDMF, THFPolar aprotic solvents favor SN2 mechanisms
Catalyst Loading1–5 wt%Excess may lead to byproducts

Q. How can researchers characterize N-(2-bromoethyl)benzenemethanamine using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR will show resonances for the aromatic protons (δ 7.2–7.4 ppm), bromoethyl CH2_2 groups (δ 3.4–3.6 ppm), and amine protons (δ 1.5–2.0 ppm, broad). 13^{13}C NMR confirms the quaternary carbons adjacent to bromine (δ 30–35 ppm) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 214 [M+H]+^+ (C9_9H13_{13}BrN+^+) .
    • Validation : Cross-reference with NIST databases or published spectra for structural confirmation.

Q. What safety protocols are critical when handling N-(2-bromoethyl)benzenemethanamine in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to alkyl bromide toxicity.
  • Work in a fume hood to avoid inhalation; monitor for symptoms like dizziness or irritation .
  • Store in amber glass under inert gas (N2_2) to prevent degradation.

Advanced Research Questions

Q. How can catalytic systems be optimized for the reductive amination of benzenemethanamine derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test transition metals (e.g., Pd, Ni) supported on oxides (e.g., SiO2_2, Al2_2O3_3) for hydrogenation efficiency. Au/NiO nanohybrids show initial activity but degrade after three cycles due to sintering; mitigate via doping (e.g., CeO2_2) to stabilize active sites .
  • Kinetic Analysis : Use in-situ FTIR or GC-MS to track intermediate imine formation and hydrogenation rates.

Q. How should researchers resolve contradictions in reported biological activities of structurally similar benzenemethanamine derivatives?

  • Methodological Answer :

  • Comparative Studies : Replicate assays (e.g., antiviral or neurotransmitter modulation) under standardized conditions. For example, discrepancies in HIV-1 inhibition (IC50_{50}) may arise from cell-line variability (e.g., HeLa vs. PBMCs) .
  • Structure-Activity Relationships (SAR) : Modify the bromoethyl chain length or introduce substituents (e.g., methoxy groups) to isolate pharmacophore contributions .

Q. What environmental monitoring strategies are effective for detecting benzenemethanamine derivatives in industrial wastewater?

  • Methodological Answer :

  • Chromatography : Use HPLC-UV or LC-MS/MS with a C18 column and gradient elution (ACN:H2_2O + 0.1% formic acid). Detection limits <1 ppb are achievable .
  • Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) for polar amines .

Data Contradiction Analysis

Q. Why do catalytic efficiencies vary across studies for benzenemethanamine synthesis?

  • Methodological Answer :

  • Surface Characterization : Perform TEM/XPS on spent catalysts to identify sintering or poisoning (e.g., bromine adsorption on NiO surfaces) .
  • Reaction Engineering : Compare batch vs. flow systems; continuous reactors may reduce deactivation by removing byproducts in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.